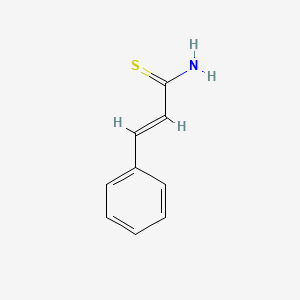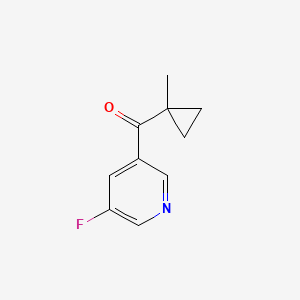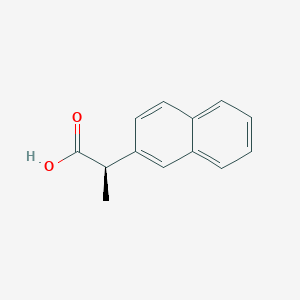
(R)-2-(Naphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(naphthalen-2-yl)propanoic acid is a chiral compound with a naphthalene ring attached to a propanoic acid moiety. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(naphthalen-2-yl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-(naphthalen-2-yl)acrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (2R)-2-(naphthalen-2-yl)propanoic acid often employs similar asymmetric hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity and yield are optimized through rigorous control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 2-(naphthalen-2-yl)propanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2R)-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(6-Methoxynaphthalen-2-yl)propanoic acid: Known for its use as an anti-inflammatory agent.
Naphthalene-2-carboxylic acid: A simpler analog with different chemical properties.
2-(naphthalen-2-yl)propanol: A reduced form with distinct reactivity.
Uniqueness
(2R)-2-(naphthalen-2-yl)propanoic acid is unique due to its chiral nature and the presence of both a naphthalene ring and a propanoic acid moiety. This combination imparts specific chemical and biological properties that are not found in its analogs.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(2R)-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |
Clé InChI |
DKVIPUUJSKIQFZ-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



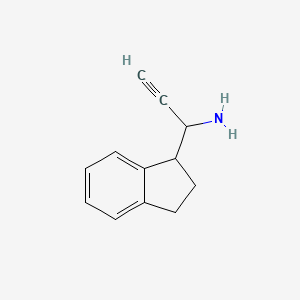
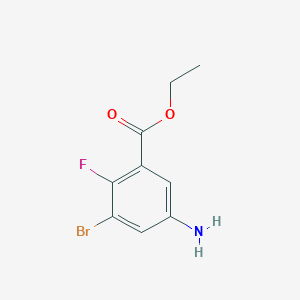
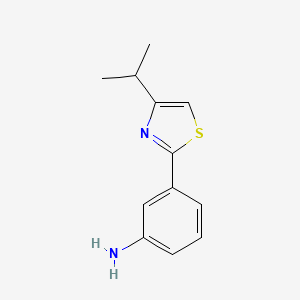
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
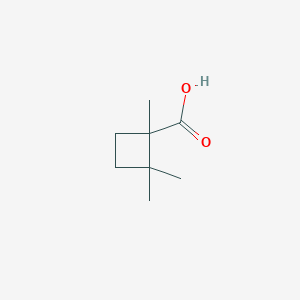
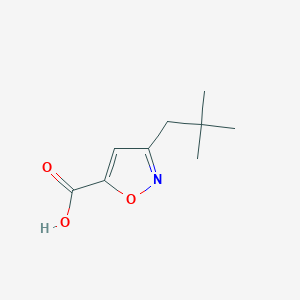
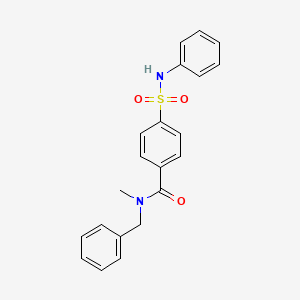
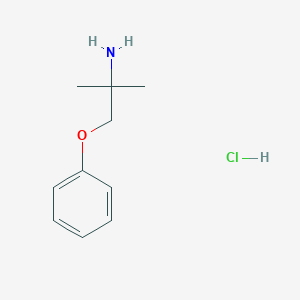
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
